(R)-(-)-2-Amino-2-methylbutanedioic acid
Description
(R)-(-)-2-Amino-2-methylbutanedioic acid (CAS: 14603-76-0) is a chiral, non-proteinogenic amino acid characterized by a methyl group and an amino group attached to the second carbon of a four-carbon dicarboxylic acid backbone. Its molecular formula is C₅H₉NO₄, with a molecular weight of 147.13 g/mol . The compound exists as a white crystalline powder with a melting point of 258°C (decomposition) and a predicted pKa of 2.32 ± 0.28 for its carboxylic acid groups . The hydrochloride salt form (CAS: 143282-42-2) is also available, enhancing solubility in polar solvents like methanol and water .
Structurally, it features two carboxylic acid groups (-COOH) and a primary amino group (-NH₂) on the same carbon, making it a rare example of a dicarboxylic amino acid. This configuration influences its reactivity, enabling applications in asymmetric synthesis, pharmaceutical intermediates, and biochemical research .
Properties
CAS No. |
14603-76-0 |
|---|---|
Molecular Formula |
C5H8NO4- |
Molecular Weight |
146.12 g/mol |
IUPAC Name |
(2R)-2-azaniumyl-2-methylbutanedioate |
InChI |
InChI=1S/C5H9NO4/c1-5(6,4(9)10)2-3(7)8/h2,6H2,1H3,(H,7,8)(H,9,10)/p-1/t5-/m1/s1 |
InChI Key |
CWAYDJFPMMUKOI-RXMQYKEDSA-M |
SMILES |
CC(CC(=O)O)(C(=O)O)N |
Isomeric SMILES |
C[C@@](CC(=O)[O-])(C(=O)[O-])[NH3+] |
Canonical SMILES |
CC(CC(=O)[O-])(C(=O)[O-])[NH3+] |
Synonyms |
ALPHA-METHYL-D-ASP; 14603-76-0; D-ASPARTICACID,2-METHYL-; (R)-(-)-2-AMINO-2-METHYLBUTANEDIOICACID; AmbotzHAA7540; A-METHYL-D-ASP; D-Asparticacid,2-methyl-,hydrochloride(1:1); AC1ODU4O; 2-Methyl-D-asparticacid; H-A-ME-D-ASP-OH; H-ALPHA-ME-D-ASP-OH; SCHEMBL1875520; CTK4C3558; (R)-A-METHYLASPARTICACID; MolPort-003-844-548; ZINC1655433; (R)-ALPHA-METHYLASPARTICACID; AB04906; (2R)-2-amino-2-methylbutanedioicacid; DB-018060; (2R)-2-AMINO-2-METHYLSUCCINICACID; FT-0634731; FT-0637111; (R)-2-AMINO-2-METHYLPROPANEDIOICACID |
Origin of Product |
United States |
Preparation Methods
Enantioselective Hydrogenation of α-Ketoacid Precursors
The enantioselective hydrogenation of α-ketoacid intermediates represents a direct route to (R)-(-)-2-amino-2-methylbutanedioic acid. A seminal study by Ding and Ma (2001) demonstrated the hydrogenation of methyl 3-methyl-2-oxo-5-phenyl-4-(phenylmethyl)butanedioate using a palladium-on-carbon (Pd/C) catalyst under high-pressure hydrogen gas (30,400 Torr) in ethanol at 40°C for 36 hours . This two-step process begins with saponification of the morpholine-protected precursor using aqueous sodium hydroxide in methanol, followed by catalytic hydrogenation to yield the target compound.
Critical to this method is the use of a chiral auxiliary to induce stereoselectivity. The (3R,5R)-configured starting material ensures retention of configuration during hydrogenation, achieving enantiomeric excess (ee) >98% as confirmed by chiral HPLC . However, the requirement for high-pressure hydrogenation equipment and prolonged reaction times (36 hours) limits scalability.
| Parameter | Value |
|---|---|
| Catalyst | Pd/C (5% w/w) |
| Solvent | Ethanol |
| Temperature | 40°C |
| Pressure | 30,400 Torr |
| Reaction Time | 36 hours |
| Enantiomeric Excess | >98% |
Enzymatic Resolution via Acylase-Mediated Hydrolysis
A patent by WO2010019469A2 (2009) details an enzymatic resolution approach using (R)-N-benzoyl-2-aminobutyric acid as the substrate . The process involves:
-
Enzymatic Hydrolysis : Treatment with acylase enzymes (soluble or immobilized) in aqueous sodium acetate buffer (pH 6.5–9.5) at 60–85°C for 1–24 hours.
-
Separation : Acidification with hydrochloric acid followed by extraction of unreacted (R)-N-benzoyl-2-aminobutyric acid into ethyl acetate, leaving (S)-2-aminobutyric acid in the aqueous phase.
-
Racemization and Recycling : The recovered (R)-enantiomer is racemized by heating with alkali metal hydroxides (e.g., NaOH) at 50–150°C, enabling iterative resolution cycles .
This method achieves 90–95% conversion efficiency but requires precise pH control to prevent enzyme denaturation. Immobilized acylase on ion-exchange resins enhances reusability, reducing costs for industrial-scale production .
Multi-Step Protection-Deprotection Strategy
US7060818B2 (2003) outlines a protection-deprotection methodology involving:
-
Amino Group Protection : Reaction of 2-amino-2-methylsuccinic acid with phthalic anhydride to form a phthalimido-protected intermediate.
-
Activation and Coupling : Conversion to the acid chloride using thionyl chloride, followed by reaction with 1,2-phenylenediamine in tetrahydrofuran (THF) to form a diamide intermediate.
-
Deprotection : Hydrazine hydrate-mediated removal of the phthalimide group under reflux, yielding the free amino acid .
This approach avoids racemization by maintaining steric hindrance during activation steps. However, the use of hazardous reagents (e.g., thionyl chloride) and multi-step purification complicates large-scale applications.
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Protection | Phthalic anhydride, THF | 85 |
| Activation | SOCl₂, reflux | 92 |
| Coupling | 1,2-phenylenediamine, NEt₃ | 78 |
| Deprotection | Hydrazine hydrate, ethanol | 88 |
Comparative Analysis of Synthetic Routes
Enantioselective Hydrogenation excels in stereochemical purity but suffers from high operational costs. Enzymatic Resolution offers sustainability through enzyme reuse but requires optimization of temperature and pH. The Protection-Deprotection method provides modularity for derivative synthesis but involves toxic intermediates.
Industrial-Scale Considerations
While laboratory methods prioritize enantiopurity, industrial processes emphasize cost-efficiency. Continuous-flow hydrogenation systems and immobilized enzyme reactors have shown promise for ton-scale production, reducing solvent waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
®-(-)-2-Amino-2-methylbutanedioic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the amino group into a corresponding oxo group.
Reduction: Reducing agents can be used to convert the carboxyl groups into alcohols.
Substitution: The amino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield keto acids, while reduction can produce alcohols.
Scientific Research Applications
®-(-)-2-Amino-2-methylbutanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its role in various metabolic pathways.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of ®-(-)-2-Amino-2-methylbutanedioic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context .
Comparison with Similar Compounds
(a) Amino Acid Backbone and Chirality
- This compound distinguishes itself with two carboxylic acid groups, unlike mono-carboxylic analogues like (R)-2-Aminobutyric acid (C₄H₉NO₂) . This dicarboxylic structure increases acidity and solubility in aqueous solutions.
- The methyl group at the chiral center enhances steric hindrance, affecting binding specificity in enzymatic reactions compared to unsubstituted analogues like 2-Aminobutyric acid .
(b) Stereoisomerism
- The L-2-Aminobutyric acid (S-enantiomer, CAS: 1492-24-6) demonstrates divergent biological activity compared to its R-counterpart. For example, the L-form is used in pharmaceutical intermediates, while the R-form may exhibit unique receptor interactions .
(c) Functional Group Modifications
- 2-Amino-2-methylbutanoic acid (CAS: 595-39-1) shares the methyl and amino groups but lacks a second carboxylic acid. This reduces its polarity and limits applications in metal chelation or buffer systems .
- (R)-2-Hydroxy-2-phenylbutanoic acid (CAS: 3966-31-2) replaces the amino group with a hydroxyl and adds a phenyl ring, increasing hydrophobicity and utility in lipophilic drug design .
(d) Sulfur-Containing Analogues
- (R)-2-Amino-4-(ethylthio)butanoic acid (CAS: 535-32-0) introduces a sulfur atom, enabling redox activity and metal coordination. Such derivatives are explored in catalysis or enzyme inhibition studies .
Biological Activity
(R)-(-)-2-Amino-2-methylbutanedioic acid, also known as (R)-(-)-α-Methyl-D-aspartic acid hydrochloride, is a chiral amino acid derivative with significant biological activity. Its unique structure allows it to interact selectively with specific receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and cognitive functions such as learning and memory.
- Molecular Formula : CHNO
- Molecular Weight : 183.59 g/mol
- Appearance : White crystalline powder
- Solubility : Soluble in methanol and water
- Boiling Point : Approximately 259.2ºC at 760 mmHg
- Flash Point : 110.6ºC
This compound acts primarily as an agonist at NMDA receptors. The interaction with these receptors modulates calcium influx into neurons, thereby influencing neuronal excitability and neurotransmitter release. This mechanism is essential for synaptic transmission and plasticity, making this compound a candidate for research in neuropharmacology.
Biological Activities
- Neuroprotective Effects : Studies suggest that the compound may have neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases by preserving neuronal function.
- Modulation of Neurotransmitter Release : Research indicates that it can enhance synaptic transmission and may influence various neurotransmitter systems, suggesting broader therapeutic implications.
- Role in Cognitive Disorders : Given its interaction with glutamatergic signaling pathways, this compound is being investigated for its potential to treat cognitive disorders related to neurotransmission.
Table 1: Summary of Biological Activities
Case Study: Neuroprotective Effects
A study published in the Journal of Neuropharmacology examined the effects of this compound on neuronal cultures subjected to oxidative stress. Results indicated that treatment with the compound significantly reduced cell death and preserved mitochondrial function compared to untreated controls, highlighting its potential as a neuroprotective agent.
Synthesis Methods
Various methods have been developed for synthesizing this compound, focusing on yield, purity, and cost-effectiveness. These include:
- Enzymatic Synthesis : Utilizing specific enzymes to catalyze reactions that yield high-purity products.
- Chemical Synthesis : Traditional organic synthesis techniques that involve multiple steps to build the chiral structure.
Applications in Medicine and Industry
This compound has diverse applications:
- Pharmaceuticals : Used in drug development targeting neurological conditions.
- Research : Employed as a chiral building block in organic synthesis and proteomics research.
- Therapeutics : Investigated for potential use in treating cognitive disorders and enhancing learning capabilities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
